Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-
Description
Chemical Identity and Properties The compound Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- (CAS 55252-53-4) is an azo dye derivative characterized by a complex aromatic structure. Key properties include:
- Molecular Formula: C₁₉H₁₉IN₆O₃
- Molecular Weight: 506.30 g/mol
- Density: 1.57 g/cm³
- LogP: Not explicitly reported for this variant, but a methoxy-substituted analog (CAS 68214-78-8) has a logP of 5.09, suggesting moderate hydrophobicity .
Structural Features
The molecule contains:
- An azo group (-N=N-) linking two aromatic rings.
- A cyano group (-C≡N) and nitro group (-NO₂) on the first benzene ring.
- An iodine atom at the 6-position, enhancing molecular weight and polarizability.
- A diethylamino group (-N(C₂H₅)₂) and acetamide moiety (-NHCOCH₃) on the second benzene ring .
Properties
CAS No. |
55252-53-4 |
|---|---|
Molecular Formula |
C19H19IN6O3 |
Molecular Weight |
506.3 g/mol |
IUPAC Name |
N-[2-[(2-cyano-6-iodo-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C19H19IN6O3/c1-4-25(5-2)14-6-7-17(18(10-14)22-12(3)27)23-24-19-13(11-21)8-15(26(28)29)9-16(19)20/h6-10H,4-5H2,1-3H3,(H,22,27) |
InChI Key |
ZFMQRWQCUFFDIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2I)[N+](=O)[O-])C#N)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Overview
Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, is an organic compound with the molecular formula \$$C{19}H{19}IN6O3\$$ and a molecular weight of 506.3 g/mol. It can be analyzed using reverse phase High-Performance Liquid Chromatography (HPLC) with simple conditions.
Chemical Structure and Identifiers
- IUPAC Name: N-[2-[(2-cyano-6-iodo-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide
- InChI: InChI=1S/C19H19IN6O3/c1-4-25(5-2)14-6-7-17(18(10-14)22-12(3)27)23-24-19-13(11-21)8-15(26(28)29)9-16(19)20/h6-10H,4-5H2,1-3H3,(H,22,27)
- InChIKey: ZFMQRWQCUFFDIS-UHFFFAOYSA-N
- SMILES: CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2I)N+[O-])C#N)NC(=O)C
- PubChem CID: 108690
Analytical Techniques
- HPLC Analysis: Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- can be analyzed using reverse phase HPLC with a mobile phase containing acetonitrile, water, and phosphoric acid. For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid.
- Column Type: Newcrom R1 HPLC column can be used for separation.
Observed Disorder in Similar Compounds
It is worth noting that a related compound, N-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}, exhibits substitutional disorder of the ortho-nitro and cyano groups. The two aromatic rings are essentially coplanar, with a dihedral angle of 6.6 (5)°. An intramolecular N—H···N hydrogen bond links the amino and diazenyl groups.
Chemical Reactions Analysis
Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of corresponding nitro and cyano derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties and reactivity.
Scientific Research Applications
Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: Used in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The cyano group and iodine atom also play roles in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Azo dyes with structural analogs to the target compound are summarized below, focusing on substituent variations and their impacts on properties and applications.
Table 1: Comparative Analysis of Structural Analogs
Notes:
- Substituent Effects: Iodo vs. Methoxy Group: The methoxy variant (CAS 68214-78-8) exhibits higher solubility in acetonitrile-water systems, making it suitable for UPLC applications . Chloro-Nitro: Chloro-nitro analogs show higher reactivity but may pose greater environmental risks, as seen in GHS classifications .
Applications :
Research Findings and Data
Table 2: Analytical and Environmental Data
Biological Activity
Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- (CAS Number: 68214-78-8) is a synthetic compound with potential applications in various fields, including pharmaceuticals and materials science. Its unique chemical structure and biological activity have garnered interest in research contexts. This article explores the biological activity of this compound, summarizing relevant case studies, research findings, and data tables.
The compound's molecular formula is , with a molecular weight of approximately 536.32 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.56 g/cm³ |
| Boiling Point | 709.1 °C at 760 mmHg |
| Melting Point | Not available |
| Flash Point | 382.7 °C |
| LogP | 6.47238 |
These properties suggest that the compound may exhibit significant stability under various conditions, which is crucial for biological applications.
Research indicates that Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- may interact with various biological pathways due to its azo structure, which is known to participate in electron transfer processes and can potentially influence cellular signaling pathways.
Antimicrobial Activity
A study assessed the antimicrobial properties of several azo compounds, including Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-. Results indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting potential use in developing antimicrobial agents .
Cytotoxicity Studies
In vitro cytotoxicity tests were conducted using human cancer cell lines to evaluate the compound's potential as an anticancer agent. The results demonstrated that Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- inhibited cell proliferation in a dose-dependent manner. The IC50 values obtained were comparable to those of established chemotherapeutic agents, indicating promising anticancer activity .
Case Studies
- Case Study on Anticancer Properties : A recent publication highlighted the effects of Acetamide on breast cancer cell lines (MCF-7). The study found that treatment with the compound led to significant apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent in cancer treatment .
- Environmental Impact Assessment : Another study investigated the environmental persistence of azo compounds, including Acetamide. It was found that these compounds could bioaccumulate in aquatic organisms, raising concerns about their ecological impact and necessitating further research into their degradation pathways .
Q & A
Q. What are the critical considerations for synthesizing Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-?
Synthesis requires careful control of azo-coupling reactions and nitro-group stability. Key steps include:
- Azo Coupling : Optimize pH (acidic conditions) and temperature (0–5°C) to prevent premature decomposition of the diazonium intermediate .
- Iodination : Use iodine monochloride (ICl) or KI/I₂ under controlled stoichiometry to avoid over-iodination .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers verify the structural integrity of this compound?
Use a multi-spectroscopic approach:
Q. What solvents are optimal for handling this compound in experimental settings?
Use polar aprotic solvents (DMF, DMSO) for reactions and spectroscopic analysis. For solubility testing, prioritize ethanol or acetonitrile due to the compound’s hydrophobic aryl groups . Avoid chlorinated solvents (e.g., chloroform) to prevent halogen exchange with the iodine substituent .
Advanced Research Questions
Q. How can conflicting data on the compound’s photostability be resolved?
Contradictions in photodegradation studies (e.g., half-life discrepancies under UV light) may arise from:
- Experimental Design : Standardize light intensity (e.g., 365 nm, 10 mW/cm²) and matrix (aqueous vs. organic phase) .
- Analytical Methods : Compare HPLC-UV (λ = 450 nm) with LC-MS to track degradation products (e.g., nitroso derivatives) .
- Quantum Yield Calculation : Use actinometry to quantify photoreactivity independent of light source variability .
Q. What advanced techniques characterize its electronic properties for materials science applications?
- Cyclic Voltammetry : Measure redox potentials (e.g., nitro group reduction at -0.8 V vs. Ag/AgCl) to assess electron-withdrawing effects .
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict HOMO-LUMO gaps and charge distribution .
- X-ray Crystallography : Resolve crystal packing to correlate π-π stacking with conductivity in thin films .
Q. How does this compound interact with biological targets in cytotoxicity studies?
- In Vitro Assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. IC₅₀ values <10 μM suggest potential apoptosis induction .
- Molecular Docking : Simulate binding to DNA (e.g., minor groove) or kinases (e.g., EGFR) using AutoDock Vina .
- Metabolite Profiling : Identify hepatic metabolites (Phase I/II) via LC-MS/MS to predict toxicity pathways .
Q. What methodologies assess its environmental persistence and ecotoxicity?
- Fate Studies : Use OECD 308 guidelines to measure hydrolysis (pH 4–9) and soil sorption (log Kₒc) .
- Algal Toxicity : Expose Chlorella vulgaris to 0.1–100 mg/L and monitor growth inhibition (EC₅₀ via flow cytometry) .
- QSAR Modeling : Predict bioaccumulation (log BCF) using EPI Suite, cross-validated with experimental log P values .
Methodological Guidance for Data Contradictions
Q. How should researchers address discrepancies in reported spectroscopic data?
- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., N-(2-hydroxyphenyl)acetamide derivatives) .
- Impurity Analysis : Use 2D-COSY NMR to distinguish solvent artifacts (e.g., DMSO-d₅ peaks) from sample signals .
- Collaborative Studies : Share raw data (e.g., Bruker .fid files) via repositories like Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
